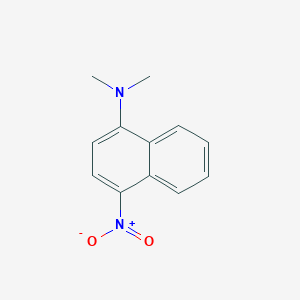

N,N-dimethyl-4-nitronaphthalen-1-amine

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, is a cornerstone of organic chemistry. nih.govwikipedia.org Its fused two-ring system provides a versatile scaffold for the synthesis of a diverse range of derivatives. These derivatives are instrumental as intermediates in the production of pharmaceuticals, dyes, and polymers. nih.gov The reactivity of the naphthalene core allows for a variety of chemical transformations, making it a valuable building block for creating more complex molecular structures. nih.gov For instance, the sulfonation of naphthalene leads to the formation of surfactants, while its oxidation is a key step in producing phthalic anhydride, a precursor for plastics and resins. wikipedia.org The study of naphthalene and its derivatives provides fundamental insights into the principles of aromaticity and electrophilic substitution reactions in polycyclic systems. wikipedia.org

Role of Nitro-Substituted Aromatic Amines in Synthetic Methodologies

Nitro-substituted aromatic amines are a crucial class of compounds in organic synthesis, primarily serving as versatile intermediates. The presence of both a nitro group, a strong electron-withdrawing group, and an amino group, an electron-donating group, on the same aromatic ring system creates a unique electronic environment that influences the molecule's reactivity and properties.

These compounds are frequently employed in the synthesis of azo dyes, where the amino group is diazotized and then coupled with another aromatic species. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to synthesize various diamine derivatives, which are important monomers in polymer chemistry and key components in the preparation of various heterocyclic compounds. The differential reactivity of the two nitrogen-containing functional groups allows for selective chemical modifications, making them valuable tools for medicinal chemists in the design and synthesis of new therapeutic agents.

Structural and Electronic Features of N,N-dimethyl-4-nitronaphthalen-1-amine

This compound is a specific N-substituted naphthylamine that incorporates both the naphthalene framework and the key functional groups discussed above. Its chemical structure consists of a naphthalene ring system where a dimethylamino group is attached at the 1-position and a nitro group is at the 4-position.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 39139-76-9 |

Data sourced from MolPort. bldpharm.com

The electronic properties of this molecule are significantly influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, transmitted through the delocalized π-electron system of the naphthalene rings. This "push-pull" electronic structure is a common motif in molecules designed for applications in nonlinear optics and as solvatochromic dyes, where the electronic distribution, and thus the color, can be sensitive to the polarity of the solvent.

While detailed, publicly available experimental data such as crystallographic information or comprehensive spectroscopic analysis for this compound are not readily found in the searched literature, we can infer some of its characteristics based on analogous compounds. For instance, in related nitro-substituted aromatic amines, the strong intramolecular charge transfer from the amino to the nitro group leads to a large dipole moment and significant solvatochromism.

Computational studies on similar molecules, such as N,N-dimethyl-4-nitroaniline, have shown that the amino group is typically planar or near-planar with the aromatic ring to maximize resonance, while the nitro group may be slightly twisted out of the plane. It is reasonable to expect a similar conformation for this compound. The electronic absorption spectrum of such compounds is typically characterized by an intense, low-energy band in the UV-visible region, corresponding to the intramolecular charge transfer transition.

Further research, including detailed spectroscopic and crystallographic studies, would be invaluable to fully elucidate the precise structural and electronic landscape of this compound and unlock its full potential in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-13(2)11-7-8-12(14(15)16)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWGFLEONKUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517071 | |

| Record name | N,N-Dimethyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-76-9 | |

| Record name | N,N-Dimethyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Pathways Involving N,n Dimethyl 4 Nitronaphthalen 1 Amine and Analogues

Oxidative Reaction Mechanisms

The oxidation of aromatic amines is a fundamental transformation in organic chemistry. While the reduction of nitroarenes to amines is more common, the oxidation of amines to nitro compounds provides an alternative synthetic route. researchgate.netreddit.com This process is challenging due to the potential for multiple oxidation products, such as hydroxylamines, nitroso compounds, and azo derivatives. nih.gov

The oxidation of amines can be initiated by the removal of a hydrogen atom. mdpi.com In metal-catalyzed reactions, this hydrogen abstraction from the amine can form an imine, which is an oxidized species that can undergo further chemical reactions. mdpi.com For instance, molecular catalysts have been shown to oxidize ammonia (B1221849) to dinitrogen by coupling proton and electron transfers, which are effectively hydrogen atom abstraction (HAA) steps. organic-chemistry.org Aminoxyl radicals are also known to participate in a mechanistic dichotomy, reacting via either hydrogen-atom abstraction or electron-abstraction pathways. chemicalbook.com

In the context of amine oxidation to nitro compounds, the initial step often involves the formation of a nitrogen-centered radical. Transition-metal-free methods for the amination of nitrobenzenes have shown that the generation of nitrogen radicals is a crucial aspect of the C-N bond formation mechanism. These radical intermediates are highly reactive and can be trapped by various species in the reaction mixture, leading to a cascade of reactions that ultimately yield the oxidized product.

The direct oxidation of primary and secondary aromatic amines to their corresponding nitroarenes is an attractive, though challenging, synthetic strategy. researchgate.net Various catalytic systems have been developed to achieve this transformation with high selectivity. These systems often employ transition metals and strong oxidizing agents.

A general proposed catalytic cycle for the metal-catalyzed oxidation of an aromatic amine to a nitroarene is depicted below. The reaction typically proceeds through a nitroso intermediate.

Proposed Catalytic Cycle for Amine Oxidation

Coordination: The aromatic amine coordinates to the metal catalyst.

First Oxidation: The coordinated amine is oxidized by an oxidant (e.g., H₂O₂, TBHP), often forming an N-hydroxylamine derivative.

Dehydration/Oxidation to Nitroso: The N-hydroxylamine is further oxidized to the nitroso intermediate, and the catalyst is partially reduced.

Second Oxidation to Nitro: The nitroso compound is oxidized to the final nitroarene product.

Catalyst Regeneration: The reduced catalyst is re-oxidized by the stoichiometric oxidant, completing the catalytic cycle. chemicalbook.com

Different catalysts and oxidants can be used, each with specific efficiencies and selectivities. For example, chromium silicalite-2 (CrS-2) has been used as a heterogeneous catalyst with tert-butyl hydroperoxide (TBHP) to oxidize a range of aromatic amines to nitroarenes. chemicalbook.com Similarly, cobalt-catalyzed protocols using TBHP have also proven effective. nih.gov Another approach involves using peroxotungstophosphate with hydrogen peroxide, where temperature control is crucial for selectivity between the nitroso and nitro products. chemicalbook.com The in-situ formation of performic acid from formic acid and hydrogen peroxide has also been utilized for the selective oxidation of aromatic amines to nitroaromatics. nih.gov

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Chromium Silicalite-2 (CrS-2) | tert-butyl hydroperoxide (TBHP) | Heterogeneous, recyclable catalyst for both aromatic and aliphatic amines. | chemicalbook.com |

| Peroxotungstophosphate | Hydrogen Peroxide (H₂O₂) | Temperature-dependent selectivity; high temps favor nitroarenes, room temp favors nitrosoarenes. | chemicalbook.com |

| Co(OAc)₂·4H₂O | tert-butyl hydroperoxide (TBHP) | Efficient, ligand-free system providing good yields of nitroarenes. | nih.gov |

| Formic Acid | Hydrogen Peroxide (H₂O₂) | In-situ formation of performic acid; surfactant (CTAB) enhances selectivity for nitro product. | nih.gov |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloarenes and other aromatic compounds bearing strong electron-withdrawing groups. mdpi.com The presence of a nitro group, particularly at a position ortho or para to a leaving group, strongly activates the aromatic ring towards nucleophilic attack. mdpi.comsigmaaldrich.com

Aromatic photosubstitution provides a pathway for reactions that may not occur in the ground state. Studies on 1-methoxy-4-nitronaphthalene, a close analogue of N,N-dimethyl-4-nitronaphthalen-1-amine, reveal dual pathways when reacting with amine nucleophiles. nih.govnih.gov These reactions are initiated by the excitation of the nitronaphthalene to its triplet excited state. nih.gov

The subsequent reaction pathway depends on the nature of the amine nucleophile:

Primary Amines: These nucleophiles tend to cause the replacement of the nitro group. This is proposed to occur via an SN2 Ar* process, which involves the direct attack of the amine on the excited aromatic ring. nih.gov

Secondary Amines: These nucleophiles typically displace the methoxy (B1213986) substituent. This reaction is believed to proceed through an electron-transfer process, leading to the formation of the nitronaphthalene radical anion (MNN•⁻). nih.gov

| Reactant | Nucleophile Type | Major Product | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1-methoxy-4-nitronaphthalene | Primary Amine (RNH₂) | Replacement of -NO₂ group | SN2 Ar* (Attack on triplet excited state) | nih.gov |

| 1-methoxy-4-nitronaphthalene | Secondary Amine (R₂NH) | Replacement of -OCH₃ group | Electron Transfer (via radical anion) | nih.gov |

The reactivity of this compound in nucleophilic aromatic substitution is dictated by the powerful and opposing electronic effects of its two substituents.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). mdpi.com When positioned ortho or para to a potential leaving group, the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. sigmaaldrich.com This delocalization of electron density onto the electronegative oxygen atoms of the nitro group facilitates the nucleophilic attack. sigmaaldrich.com In naphthalene (B1677914) systems, this activation is crucial for substitution reactions.

Dimethylamino Group (-N(CH₃)₂): This is a strong electron-donating group. It increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack and deactivating it towards nucleophilic attack. Its presence can influence the regioselectivity of substitution reactions. In studies of related complex molecules, the position of amino or nitro substituents on a naphthalene ring system had a pronounced effect on biological activity, highlighting the importance of substituent placement. chemicalbook.com

The combined effect of a π-electron donating group (like -N(CH₃)₂) and a π-electron accepting group (like -NO₂) on the same naphthalene ring leads to significant intramolecular charge transfer, which modifies the aromaticity and reactivity of the system compared to monosubstituted derivatives.

Electron Transfer and Radical Chemistry

Electron transfer is a fundamental step in many reactions involving nitroaromatic compounds, often leading to the formation of radical species. The photochemistry of nitronaphthalenes is particularly rich in such processes.

The irradiation of 1-nitronaphthalene (B515781) can lead to its excited triplet state, which is a potent chemical reactant. reddit.com This excited state can react with various species, including water or hydroxide (B78521) ions, to produce the hydroxyl radical (•OH) and the 1-nitronaphthalene radical anion (1NN•⁻). reddit.com

The radical chemistry of nitroarenes is extensive. They can participate in C-H/N-H cross-coupling reactions that proceed via the generation of nitrogen radicals and their subsequent recombination with nitroarene complex radicals. The study of reactions between naphthalene and its derivatives with hydroxyl radicals also shows that the initial step is often the addition of the radical to the aromatic ring, forming species like benzocyclohexadienyl radicals.

Reductive Pathways of Nitro Compounds

The reduction of aromatic nitro compounds, such as this compound, to their corresponding amino derivatives is a fundamental transformation in organic chemistry. This process typically occurs in a stepwise manner, involving several intermediates. A general method for this transformation involves the use of trichlorosilane (B8805176) in the presence of an organic base, which has been shown to be chemically efficient and broadly applicable. google.com

Nitroso derivative (–NO): Formed by a two-electron reduction.

Hydroxylamine (B1172632) derivative (–NHOH): Formed by a further two-electron reduction of the nitroso group.

Amino derivative (–NH₂): Formed by a final two-electron reduction of the hydroxylamine.

Studies on the electrochemical reduction of nitronaphthalenes confirm that the process often stops at the hydroxylamino group, which corresponds to a four-electron reduction. cuni.cz This hydroxylamine intermediate is stable under certain conditions but can be further reduced to the final amine product.

| Reduction Stage | Intermediate | Electrons Transferred (Cumulative) |

| Start | Nitro (R-NO₂) | 0 |

| 1 | Nitroso (R-NO) | 2 |

| 2 | Hydroxylamine (R-NHOH) | 4 |

| 3 | Amine (R-NH₂) | 6 |

This table illustrates the stepwise reduction of a nitro group to an amine.

Electrochemical methods provide a powerful tool for studying and carrying out the reduction of nitronaphthalenes. The mechanism is highly dependent on the pH of the medium. cuni.cz

In acidic and neutral media, the electrochemical reduction of 1-nitronaphthalene on mercury and amalgam electrodes proceeds via a four-electron transfer to form the corresponding 1-hydroxylaminonaphthalene. cuni.cz This is observed as the main signal in polarographic and voltammetric analyses. cuni.cz

In alkaline media, the reduction mechanism becomes more complex, often occurring in two distinct steps. cuni.cz The first step is a one-electron reduction to form a radical anion. This is followed by a further three-electron reduction of the radical anion to the hydroxylamine. cuni.cz The use of electricity for these reductions is advantageous as it avoids harsh chemical reagents. rsc.org

The electrochemical reduction of related nitro-compounds, like nitrate (B79036), has also been studied on various electrodes. For instance, gold (Au) has been shown to be an effective electrocatalyst for reducing nitrate to hydroxylamine. rsc.org

Intramolecular Charge Transfer (ICT) Mechanisms in Excited States

Molecules like this compound, which contain a strong electron-donating group (N,N-dimethylamino) and a strong electron-withdrawing group (nitro) connected by a π-conjugated system (naphthalene), are known as "push-pull" chromophores. Upon photoexcitation, these molecules can undergo Intramolecular Charge Transfer (ICT). researchgate.netnih.gov

A key model explaining the photophysics of many such molecules is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comrsc.org According to this model, upon excitation, the molecule initially reaches a planar or near-planar locally excited (LE) state. Subsequently, intramolecular rotation occurs around the bond connecting the donor (amino) group to the aromatic ring. mdpi.comnih.gov This twisting leads to a new, highly polar, charge-separated state with a perpendicular geometry, known as the TICT state. mdpi.com

The formation of the TICT state is highly dependent on the polarity of the solvent, with polar solvents stabilizing the charge-separated state. mdpi.com This phenomenon is often responsible for the observation of dual fluorescence in molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a classic example used to study TICT. mdpi.comnih.gov In DMABN, twisting of the dimethylamino group against the benzonitrile (B105546) plane produces the CT emission band. mdpi.com For nitroaromatic chromophores, the twist of the electron-withdrawing nitro group has also been proposed as a key structural change during ICT. researchgate.netnih.gov

The process can be summarized as:

Photoexcitation: The molecule absorbs a photon and is promoted to an excited state (S₁ or S₂), often with a planar geometry (LE state).

Intramolecular Twisting: Rotation occurs around the donor-ring or acceptor-ring single bond.

TICT State Formation: A geometrically twisted, charge-separated state is formed, which is stabilized by polar solvents.

Emission/De-excitation: The molecule can emit fluorescence from either the LE state or the TICT state, or relax through non-radiative pathways.

| State | Geometry | Polarity | Emission |

| Ground State (S₀) | Planar | Low | - |

| Locally Excited (LE) State | Planar | Moderate | Higher energy (shorter wavelength) |

| TICT State | Twisted (Perpendicular) | High | Lower energy (longer wavelength) |

This table compares the properties of the Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states.

Influence of Solvent Polarity on ICT Dynamics

The photophysical properties of push-pull chromophores, such as this compound, are profoundly influenced by the polarity of their solvent environment. This sensitivity arises from the significant change in the molecule's dipole moment upon photoexcitation, a hallmark of intramolecular charge transfer (ICT) processes. In these molecules, the electron-donating group (N,N-dimethylamino) and the electron-withdrawing group (nitro) facilitate a substantial redistribution of electron density from a locally excited (LE) state to a charge-transfer state upon absorbing light. The stability and dynamics of this ICT state are highly dependent on the surrounding solvent molecules.

Detailed research on analogous compounds, such as 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) and 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), provides a framework for understanding the behavior of this compound. nih.gov For these types of molecules, the solvent polarity can dictate the very nature and rate of the de-excitation pathways. rsc.orgrsc.org

In nonpolar solvents, the energy of the polar ICT state is high, and the molecule typically deactivates from the locally excited (LE) state. However, as the solvent polarity increases, the highly polar ICT state is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the ICT state, often below that of the LE state, making the ICT pathway the dominant de-excitation channel.

A critical aspect of the ICT process in many push-pull systems is a conformational change, often involving the twisting of the donor or acceptor group relative to the aromatic backbone, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org In highly polar solvents like acetonitrile (B52724), the formation of the TICT state can be a barrierless process, with the rate being primarily controlled by the viscosity of the solvent. rsc.org In solvents of moderate polarity, an equilibrium may exist between the LE and TICT states. rsc.org Conversely, in nonpolar solvents, this twisting motion can be energetically unfavorable and thus completely retarded. rsc.org

The stabilization of the ICT state in polar solvents leads to a pronounced bathochromic (red) shift in the fluorescence emission spectrum, as the energy gap between the excited state and the ground state is reduced. This phenomenon is known as solvatochromism. The fluorescence quantum yield and lifetime are also strongly affected. For instance, studies on 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a related solvatochromic fluorophore with a naphthalene core, show that it exhibits extremely low fluorescence quantum yields in polar protic solvents like water. nih.gov This quenching in polar environments is often attributed to the efficient formation of a non-radiative TICT state.

The photophysical properties of a related naphthalimide derivative (HP-NAP) in various solvents illustrate the typical trends expected for this compound. As solvent polarity increases, a significant red-shift in the emission is observed, accompanied by changes in fluorescence quantum yield and lifetime, which indicates a change in the dominant deactivation process from a locally excited state to a charge-transfer state. researchgate.net

The table below summarizes the photophysical data for the analogue HP-NAP in different solvents, demonstrating the influence of solvent polarity on the Stokes shift, quantum yield, and fluorescence lifetime. researchgate.net

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| Hexane (B92381) (Hex) | 400 | 450 | 2930 | ~1.00 | 3.36 |

| Tetrahydrofuran (THF) | 415 | 525 | 5060 | 0.54 | 6.11 |

| Acetonitrile (ACN) | 420 | 560 | 6170 | 0.18 | 2.69 |

Table based on photophysical data for the naphthalimide derivative HP-NAP. researchgate.net

This data clearly shows that with increasing solvent polarity from hexane to acetonitrile, there is a substantial increase in the Stokes shift, indicating a more significant stabilization of the excited state relative to the ground state. researchgate.net Concurrently, the fluorescence quantum yield decreases dramatically, while the lifetime shows a complex behavior, first increasing and then decreasing, suggesting a competition between radiative decay from an ICT state and non-radiative decay, likely via a TICT state. researchgate.net The ultrafast ICT dynamics for compounds like DNBP have been measured to occur on the femtosecond timescale (e.g., 220 fs), followed by solvent relaxation processes on the picosecond timescale. nih.gov

A significant red-shift in the fluorescence emission spectrum.

A decrease in the fluorescence quantum yield due to the stabilization of non-radiative TICT states.

Changes in the fluorescence lifetime reflecting the altered balance between radiative and non-radiative decay pathways.

The rate of ICT and subsequent structural relaxations being governed by both solvent polarity and viscosity. nih.govrsc.org

Iv. Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex naphthalene (B1677914) derivatives. By mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

The analysis of ¹H and ¹³C NMR spectra is fundamental to confirming the structure of N,N-dimethyl-4-nitronaphthalen-1-amine. The chemical shifts (δ) of the nuclei in the naphthalene ring system are highly sensitive to the electronic effects of substituents. nih.govbohrium.com The electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group exert significant and predictable influences on the shielding and deshielding of the aromatic protons and carbons.

In the case of this compound, the N,N-dimethylamino group at the C-1 position increases the electron density of the naphthalene ring, particularly at the ortho and para positions. Conversely, the nitro group at the C-4 position strongly withdraws electron density. This push-pull electronic arrangement results in a distinctive pattern of chemical shifts.

The protons of the naphthalene core will appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. The two methyl groups of the dimethylamino moiety are expected to produce a single, sharp resonance in the upfield region, integrating to six protons.

In the ¹³C NMR spectrum, the carbon atoms directly attached to the nitrogen of the amino group and the nitro group will be significantly shifted. The carbons of the naphthalene ring will resonate in the range of approximately δ 110 to 150 ppm. The chemical shifts can be predicted based on the analysis of similar substituted naphthalenes. nih.govdoaj.org Studies on related aminonaphthoquinones demonstrate that 1D and 2D NMR experiments are powerful in assigning all proton and carbon signals and elucidating stereochemistry where applicable. nih.govresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0 | ~45 |

| H-2 | ~7.2 | C-2: ~115 |

| H-3 | ~8.0 | C-3: ~128 |

| - | - | C-4: ~145 |

| H-5 | ~8.2 | C-5: ~125 |

| H-6 | ~7.6 | C-6: ~126 |

| H-7 | ~7.7 | C-7: ~129 |

| H-8 | ~8.5 | C-8: ~123 |

| - | - | C-1: ~150 |

| - | - | C-4a: ~122 |

| - | - | C-8a: ~130 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Deuterium (B1214612) (²H) labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate their mechanisms. researchgate.net By selectively replacing a proton with a deuterium atom, researchers can follow the fate of that specific position during a reaction. This is often analyzed by NMR spectroscopy or mass spectrometry.

For instance, in studying the synthesis of this compound, one could investigate the mechanism of nitration. If the starting material, N,N-dimethylnaphthalen-1-amine, were labeled with deuterium at a specific position on the ring, the position of the deuterium in the final product or in any intermediates would provide insight into the regioselectivity of the electrophilic aromatic substitution and could reveal any potential rearrangement or migration pathways. researchgate.net Such studies, often involving kinetic isotope effect measurements, can provide strong evidence for proposed reaction intermediates and transition states. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. nih.gov This is a critical step in the identification of a newly synthesized compound like this compound.

The molecular formula of this compound is C₁₂H₁₂N₂O₂. molport.com Using the masses of the most abundant isotopes, its monoisotopic mass can be calculated with high precision. HRMS can measure this mass to within a few parts per million, effectively confirming the elemental composition and distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. nih.gov This level of accuracy is invaluable for verifying the identity of a target product in a reaction mixture.

Data Table: Calculated Exact Mass of this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₂H₁₂N₂O₂ | 216.0899 |

In chemical synthesis, the desired product is often part of a complex mixture containing unreacted starting materials, byproducts, and isomers. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques for separating and identifying the components of such mixtures. nih.govnih.gov

The liquid chromatography step separates the compounds in the mixture based on their physicochemical properties, such as polarity. nih.gov As each compound elutes from the chromatography column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer provides the molecular weight and fragmentation data for each separated component, allowing for its identification. researchgate.net This approach would be ideal for analyzing the crude product from the synthesis of this compound, enabling the quantification of the product and the identification of any impurities. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, IR and Raman spectroscopy can readily confirm the presence of the key functional groups. The nitro group (NO₂) has two particularly strong and characteristic stretching vibrations. orgchemboulder.com The asymmetric stretch appears at a higher frequency than the symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, these bands are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comresearchgate.net

The N,N-dimethylamino group will exhibit C-H stretching vibrations from the methyl groups. The C-N bond of the aromatic amine also has a characteristic stretching frequency. The substituted naphthalene ring itself will show a series of C-H and C=C stretching and bending vibrations that are characteristic of the aromatic system. spectroscopyonline.com A study on nitronaphthalene isomers has shown that the symmetric NO₂ stretching vibration is particularly intense in both IR and Raman spectra, making it a strong diagnostic peak. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (N-CH₃) | Stretch | 2975 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Aromatic C-N | Stretch | 1340 - 1250 | Medium-Strong |

Characteristic Vibrational Modes of Nitro and Amine Groups

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. For this compound, the nitro (-NO₂) and dimethylamino (-N(CH₃)₂) groups present distinct and identifiable vibrational signatures.

The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). In aromatic nitro compounds, the asymmetric stretch typically appears at a higher frequency than the symmetric one. nih.gov For nitroaromatics, these bands are generally observed in the regions of 1500-1570 cm⁻¹ for the asymmetric stretch and 1300-1370 cm⁻¹ for the symmetric stretch. libretexts.org The exact frequencies are sensitive to the electronic environment; the strong electron-donating effect of the dimethylamino group can influence the electron density on the nitro group, causing shifts in these frequencies. nih.gov Additionally, the nitro group exhibits bending (scissoring) and out-of-plane deformation modes at lower frequencies. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups in related aromatic compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | libretexts.org |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | libretexts.org |

| Nitro (-NO₂) | Scissoring (Bending) | ~850 | nih.gov |

| Amine (-N(CH₃)₂) | C-N Stretch | 1250 - 1360 | ias.ac.in |

In-Plane and Out-of-Plane Bending Modes of Aromatic Rings

The naphthalene skeleton itself gives rise to a complex series of vibrational modes. These can be broadly categorized as C-H and C-C stretching vibrations at higher frequencies, and a variety of bending (or deformation) modes at lower frequencies. nih.gov These bending modes are further classified as either in-plane or out-of-plane.

In-plane C-H bending vibrations in naphthalene and its derivatives are typically found in the 1000-1300 cm⁻¹ region. researchgate.net Out-of-plane C-H bending modes are highly characteristic of the substitution pattern on the aromatic ring and appear in the 700-1000 cm⁻¹ range. ias.ac.inresearchgate.net These out-of-plane vibrations often result in strong absorptions in the infrared spectrum. nasa.gov The substitution pattern of this compound would lead to a unique fingerprint in this region. The C-C-C angle bending modes of the naphthalene rings also contribute to the complex spectral features observed at frequencies below 1000 cm⁻¹. ias.ac.in

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Dynamics

Charge Transfer Band Analysis and Solvatochromism

The electronic absorption spectrum of this compound is dominated by its "push-pull" nature. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the conjugated naphthalene system facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgrsc.org This ICT results in a broad and intense absorption band in the visible region of the spectrum, which is responsible for the compound's color. nih.gov

A key feature of such push-pull systems is solvatochromism: a change in the color of the substance depending on the polarity of the solvent. rsc.orgmdpi.com For this compound, a positive solvatochromism is expected. This means the ICT absorption band will shift to longer wavelengths (a red-shift) as the solvent polarity increases. nih.gov This phenomenon occurs because the excited state, which has a much larger dipole moment due to the charge separation, is stabilized by polar solvent molecules to a greater extent than the less polar ground state. rsc.org This differential stabilization reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy light. mdpi.com

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

To understand the fate of the molecule after it absorbs a photon, ultrafast transient absorption spectroscopy is employed. This pump-probe technique allows for the monitoring of excited-state populations on femtosecond to picosecond timescales. kaust.edu.sarsc.org For nitroaromatic compounds, deactivation of the initially excited state is often extremely rapid. nih.govacs.org

Upon excitation into the ICT band, several deactivation pathways become available for this compound. In polar solvents, the molecule can relax from the initial Franck-Condon excited state to a more stable, twisted intramolecular charge transfer (TICT) state. rsc.org This process involves rotation around the C-N bond of the amino group. The dynamics of this twisting can be highly sensitive to solvent viscosity and polarity. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Challenges in Crystal Growth for Naphthalene Derivatives

Obtaining a definitive solid-state structure of this compound via single-crystal X-ray diffraction is contingent on the ability to grow high-quality, single crystals of sufficient size. However, the crystallization of naphthalene derivatives often presents significant challenges.

One major difficulty is the high volatility of naphthalene and its derivatives, which can complicate growth techniques that involve heating, such as melt growth or physical vapor transport (PVT). acs.org For solution-based growth, the solubility of many polycyclic aromatic hydrocarbons in common organic solvents can be poor, requiring careful solvent screening and optimization. acs.org

Furthermore, naphthalene derivatives can exhibit polymorphism, where the compound can crystallize into multiple different crystal structures with distinct physical properties. Controlling the crystallization conditions to favor a single, desired polymorph can be difficult. The growth process itself can be slow, and achieving unidirectionally grown crystals without significant grain boundaries or twinning is a common hurdle. researchgate.netnih.gov Methods like using a flux (such as molten naphthalene itself) or supercritical fluids have been explored to overcome some of these challenges for related compounds. acs.orgnih.gov

Correlation of Solid-State and Computational Structures

A thorough review of available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a direct comparison between an experimentally determined solid-state structure and a computationally derived structure is not possible at this time.

Similarly, while computational studies on related nitronaphthalene and dimethylaniline derivatives exist, specific research detailing the optimized geometry of this compound through methods such as Density Functional Theory (DFT) is not publicly available. nih.govresearchgate.netresearchgate.net Such a study would be required to generate the theoretical bond lengths, bond angles, and dihedral angles for comparison.

For a meaningful correlation to be performed, researchers would first need to successfully crystallize the compound and determine its structure via X-ray crystallography. Following this, computational chemists could model the molecule in the gaseous phase using various levels of theory (e.g., B3LYP, MP2) and basis sets (e.g., 6-31G(d,p), def2-TZVP) to find its lowest energy conformation. nih.govconicet.gov.ar The resulting geometric parameters from both methods would then be compiled into a comparative data table.

The analysis would typically focus on key structural features, such as:

The planarity of the naphthalene ring system.

The orientation of the nitro (NO₂) and dimethylamino (-N(CH₃)₂) groups with respect to the aromatic rings. This is often described by the dihedral (torsion) angles.

The bond lengths within the naphthalene core and those connecting the substituents (C-N bonds).

The bond angles around the key atoms.

Discrepancies between the solid-state and gas-phase computational data often highlight the effects of intermolecular forces in the crystal lattice, such as hydrogen bonding and π-π stacking, which are absent in the single-molecule computational model. nih.gov Without these foundational experimental and computational data sets for this compound, a detailed analysis for this specific subsection cannot be provided.

V. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to predict a variety of properties, including molecular geometries, electronic distributions, and reaction energetics.

DFT calculations are employed to find the lowest energy structure (the optimized geometry) of a molecule by calculating the forces on each atom. For N,N-dimethyl-4-nitronaphthalen-1-amine, these calculations would predict key structural parameters.

Detailed Research Findings: The geometry of this compound is defined by the interplay between the planar naphthalene (B1677914) ring system and its substituents. DFT optimization would likely show that the naphthalene core remains largely planar. However, the substituents introduce notable structural features:

Dimethylamino Group: The nitrogen atom of the -N(CH₃)₂ group is expected to be nearly coplanar with the naphthalene ring to maximize the overlap between its lone pair and the ring's π-system. This coplanarity facilitates the donation of electron density into the ring. Steric hindrance between the methyl groups and the hydrogen atom at the C8 position (the peri position) of the naphthalene ring can cause a slight pyramidalization of the amino nitrogen and a twisting of the group out of the plane.

Nitro Group: The -NO₂ group at the C4 position is also expected to be nearly coplanar with the aromatic ring to maximize its electron-withdrawing resonance effect.

Calculations on analogous nitroaromatic compounds, such as 4-nitroaniline (B120555) derivatives, confirm that the geometry is heavily influenced by the electronic push-pull nature of the substituents. researchgate.net The bond lengths within the naphthalene ring would be predicted to deviate from those of unsubstituted naphthalene, reflecting the electronic perturbation caused by the donor and acceptor groups. For instance, the C1-N bond of the amino group and the C4-N bond of the nitro group are expected to have some double-bond character due to resonance.

| Structural Parameter | Predicted Characteristic based on DFT Principles |

|---|---|

| Naphthalene Core | Largely planar aromatic system. |

| C-N(amino) Bond | Partial double bond character; shorter than a typical C-N single bond. |

| C-N(nitro) Bond | Partial double bond character due to resonance. |

| -N(CH₃)₂ Group Geometry | Near-planar orientation relative to the naphthalene ring, with potential slight twisting due to steric hindrance. |

| -NO₂ Group Geometry | Near-planar orientation to maximize conjugation with the ring. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for understanding a molecule's electronic transitions and chemical reactivity. researchgate.net

Detailed Research Findings: In donor-acceptor molecules like this compound, the HOMO and LUMO are typically spatially separated.

HOMO: The HOMO is expected to be localized primarily on the electron-rich portion of the molecule. This includes the dimethylamino group and the naphthalene ring, which act as the electron-donating unit. The energy of the HOMO is relatively high, indicating that the molecule can be readily oxidized.

LUMO: The LUMO is predicted to be concentrated on the electron-deficient part of the molecule, which is the nitro group and the adjacent carbon atoms of the naphthalene ring. The energy of the LUMO is relatively low, making the molecule a good electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. For this compound, the push-pull nature of the substituents is expected to result in a small HOMO-LUMO gap. nih.gov A small gap indicates that the molecule is chemically reactive and that the electronic transition from the ground state to the first excited state requires less energy, corresponding to absorption of light at longer wavelengths (often in the visible region). nih.gov This intramolecular charge transfer (ICT) character from the HOMO to the LUMO upon photoexcitation is a hallmark of such donor-acceptor systems. scispace.com

| Orbital | Expected Localization | Energy Level Characteristic | Implication for Reactivity |

|---|---|---|---|

| HOMO | Dimethylamino group and naphthalene ring | High | Acts as an electron donor (nucleophilic character) |

| LUMO | Nitro group and adjacent ring carbons | Low | Acts as an electron acceptor (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | N/A | Small | High chemical reactivity and absorption of long-wavelength light |

The title compound is synthesized via the electrophilic aromatic substitution (nitration) of N,N-dimethylnaphthalen-1-amine. DFT calculations can be used to predict the regioselectivity of this reaction by analyzing the stability of the possible intermediates.

Detailed Research Findings: The directing effect of the powerful activating -N(CH₃)₂ group at the C1 position would favor electrophilic attack at the ortho (C2) and para (C4) positions. However, nitration is typically carried out in a mixture of strong acids (e.g., HNO₃/H₂SO₄). Under these conditions, the basic nitrogen of the dimethylamino group is protonated to form the anilinium-type cation, -N⁺H(CH₃)₂. stackexchange.com

This protonated group is strongly deactivating and meta-directing via a powerful inductive effect. Yet, the formation of the 4-nitro product is well-established. This suggests that the reaction may proceed via nitration of the small equilibrium concentration of the unprotonated, highly reactive free amine.

A theoretical DFT study would model this by:

Calculating the optimized geometries and energies of the possible Wheland intermediates (σ-complexes) formed by the attack of the nitronium ion (NO₂⁺) at each available position on the N,N-dimethylnaphthalen-1-amine ring.

Comparing the relative energies of these intermediates. The intermediate with the lowest energy corresponds to the most stable structure, and the reaction pathway leading to it will be the most favorable.

Computational studies on the nitration of similar naphthalene derivatives have shown that the analysis of relative energies of all species involved can correctly predict that the reaction is kinetically and thermodynamically favorable and highly regioselective. researchgate.netresearchgate.net For the nitration of N,N-dimethylnaphthalen-1-amine, calculations would likely confirm that the σ-complex for attack at the C4 position is significantly more stable than those for attack at other positions, leading to the observed regioselectivity.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling

To understand the behavior of molecules upon absorption of light, Time-Dependent DFT (TDDFT) is the method of choice. It is used to calculate the energies of electronic excited states and to simulate UV-Vis absorption spectra.

Detailed Research Findings: For this compound, TDDFT calculations would be essential to model its photophysical properties. The primary electronic transition of interest is the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition would be characterized as an intramolecular charge transfer (ICT) state.

TDDFT calculations would predict:

Excitation Energies and Wavelengths (λ_max): The energy required to promote an electron from the ground state to the first major excited state. This corresponds to the maximum absorption wavelength in the UV-Vis spectrum. Due to the extended conjugation and strong donor-acceptor character, a long λ_max in the visible range would be expected.

Oscillator Strengths (f): This value indicates the probability of a particular electronic transition occurring. A high oscillator strength for the S₀ → S₁ transition would signify a strong absorption band, which is typical for ICT transitions.

Nature of the Excited State: Analysis of the orbital contributions to the excitation confirms the charge-transfer nature, showing a shift of electron density from the dimethylamino-naphthalene part to the nitro-naphthalene part of the molecule.

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Beyond predicting outcomes, computational chemistry can elucidate the step-by-step mechanism of a chemical reaction, including the identification of high-energy transition states that control the reaction rate.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing these transient structures is a key application of quantum chemical calculations.

Detailed Research Findings: For the synthesis of this compound via nitration, DFT calculations can map out the entire potential energy surface. This involves:

Reactant and Product Optimization: Finding the minimum energy structures of the reactants (N,N-dimethylnaphthalen-1-amine and NO₂⁺) and the product.

Intermediate Optimization: Calculating the structure and energy of the σ-complex intermediate.

Transition State Search: Locating the transition state structure that connects the reactants to the intermediate, and the transition state that connects the intermediate to the product (via loss of a proton).

Computational studies on electrophilic aromatic substitution reactions have successfully used this approach. For example, in the nitration of a related dimethylnaphthalene, the N-C bond lengths at the various possible transition states were calculated, with the shortest N-C bond found in the TS associated with the most favorable reaction pathway. researchgate.net The activation energies for each potential pathway can be determined from the energy difference between the reactants and the transition states. The pathway with the lowest activation barrier is the one that is kinetically favored, thus explaining the observed regioselectivity of the reaction. researchgate.netresearchgate.net

Kinetic Isotope Effect (KIE) Studies (Analogues)

Analogous studies on the oxidation of tertiary amines and reactions of nitroaromatic compounds provide a framework for predicting the potential outcomes of KIE studies on this compound. For instance, in the cytochrome P450-catalyzed N-dealkylation of tertiary amines, the kinetic isotope effect is a sensitive probe for the spin state of the reactive intermediate. nih.gov Theoretical calculations on the oxidation of trimethylamine, an analogue for the dimethylamino group, show that the N-dealkylation and N-oxygenation processes proceed preferentially from the low-spin state of the active species. nih.gov The computed KIE for the hydrogen abstraction step in the low-spin state aligns well with experimental data, whereas the high-spin pathway shows a significantly higher KIE. nih.gov

Similarly, studies on the deprotonation of nitroalkanes, such as 4-nitrophenylnitromethane, by various bases have demonstrated significant primary hydrogen isotope effects, indicating that the C-H bond cleavage is the rate-determining step. rsc.orgrsc.org For example, the reaction of 4-nitrophenylnitromethane with pentamethylguanidine in toluene (B28343) exhibits a kH/kD of 13.7 ± 0.4 at 25°C, suggesting a substantial tunneling effect. rsc.org

Based on these analogous systems, potential KIE studies on this compound could investigate reactions such as electrophilic aromatic substitution or nucleophilic attack, where the substitution pattern on the naphthalene ring could influence the mechanism and the magnitude of the observed KIE.

Below is a table summarizing representative KIE data from analogous compounds, which could serve as a reference for future studies on this compound.

| Reaction | Analogous Compound | Base/Catalyst | kH/kD at 25°C | Reference |

| N-dealkylation | N,N-dimethylaniline | Cytochrome P450 | Low (≤ 2) | nih.gov |

| Deprotonation | 4-nitrophenylnitromethane | Pentamethylguanidine | 13.7 ± 0.4 | rsc.org |

| Deprotonation | 4-nitrophenylnitromethane | Alkylamidines | 8.0 - 11.7 | rsc.org |

| Racemization (intramolecular) | 4-nitro-4-phenylbutanoic acid | Triethylamine/Carboxylate | 5.78 | researchgate.net |

This table presents data from studies on compounds analogous to this compound to provide a comparative basis for potential future KIE investigations.

Molecular Dynamics Simulations (Potential Future Research)

Molecular dynamics (MD) simulations represent a promising avenue for future research to explore the dynamic behavior and interactions of this compound in various environments. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular-level processes that are often difficult to observe experimentally. mdpi.comyoutube.com

For a donor-acceptor molecule like this compound, MD simulations could be particularly insightful in several areas:

Solvation Dynamics: Understanding how solvent molecules arrange around the solute and how these arrangements fluctuate over time is crucial for predicting its behavior in solution. MD simulations can model the explicit interactions between this compound and various solvents, revealing details about hydrogen bonding and other intermolecular forces that influence its solubility and reactivity. Theoretical studies on related nitroaromatic compounds like 1-nitronaphthalene (B515781) have utilized such methods to understand solvent effects on its photophysics. nih.gov

Conformational Analysis: The relative orientation of the dimethylamino and nitro groups with respect to the naphthalene ring system can significantly impact the molecule's electronic properties. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the extent of intramolecular charge transfer.

Interactions with Biomolecules or Materials: If this compound is considered for applications in materials science or as a biological probe, MD simulations could predict its binding affinity and orientation within a protein active site or its integration into a polymer matrix. Simulations of nitroaromatic compounds interacting with enzymes have provided insights into substrate positioning and catalytic mechanisms. nih.gov

Aggregation and Self-Assembly: In the solid state or at high concentrations, molecules of this compound may exhibit self-assembly or aggregation. MD simulations can model these processes, predicting the structure of aggregates and the intermolecular forces driving their formation. This is particularly important for understanding the properties of thin films or crystalline materials.

The development of accurate force fields, which are the empirical potential energy functions used in classical MD simulations, would be a critical first step for such investigations. These force fields could be parameterized using quantum mechanical calculations to ensure they accurately represent the intramolecular and intermolecular interactions of this compound.

| Potential Research Area | Key Insights to be Gained | Relevant Analogous Studies |

| Solvation Dynamics | Understanding of solvent-solute interactions, hydrogen bonding networks, and their influence on electronic properties. | Theoretical studies on 1-nitronaphthalene in methanol (B129727) and ethanol. nih.gov |

| Conformational Analysis | Identification of stable conformers, rotational barriers of functional groups, and their impact on charge transfer. | Computational studies on donor-acceptor substituted systems. researchgate.netwgtn.ac.nz |

| Biomolecular/Material Interactions | Prediction of binding modes, affinities, and orientation within complex environments like proteins or polymers. | MD simulations of nitrobenzene (B124822) dioxygenase. nih.gov |

| Aggregation and Self-Assembly | Elucidation of intermolecular packing, crystal lattice formation, and the structure of molecular aggregates. | MD simulations of nitrocellulose to understand its structure. rsc.org |

This table outlines potential future research directions for this compound using molecular dynamics simulations, with examples of analogous systems that have been studied.

Vi. Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Functional Molecules

The strategic placement of the amino and nitro groups on the naphthalene (B1677914) scaffold allows for a variety of chemical transformations, positioning N,N-dimethyl-4-nitronaphthalen-1-amine as a key starting material for more complex molecules.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of coloring agents. imrpress.comnih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. imrpress.com While this compound is a tertiary amine, its precursor, 4-nitro-1-naphthylamine (B40213), can be diazotized and coupled to form azo dyes. For instance, the related compound N,N-dimethyl-1-naphthylamine is utilized in the nitrate (B79036) reductase test to produce a red azo dye. wikipedia.org This suggests the potential of the this compound framework in the design of novel dyes. The presence of the nitro group, an electron-withdrawing group, and the dimethylamino group, an electron-donating group, on the naphthalene ring system can lead to the formation of push-pull chromophores, which are known to exhibit intense colors. Azo dyes derived from naphthalenic structures are known for their wide range of colors and applications in textiles, plastics, and other materials. imrpress.com

Azo Dye Synthesis Principle:

A commercially available example of a dye derived from a related structure is N,N-dimethyl-4-(4-nitro-1-naphthylazo)aniline, which highlights the utility of the nitronaphthylamine scaffold in producing azo dyes.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.com The structural motifs within this compound offer pathways to synthesize various heterocyclic systems.

Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from substituted anilines. molport.com For instance, the reduction of the nitro group in this compound would yield the corresponding diamine. This diamine could then potentially undergo cyclization reactions to form fused indole systems. While direct synthesis from this compound is not explicitly detailed in the available literature, related methodologies suggest its potential as a precursor. For example, one-pot condensation reactions involving naphthols, indole-3-carboxaldehydes, and secondary amines have been used to create complex indole derivatives. wikipedia.org

Pyridines: The synthesis of pyridine (B92270) derivatives often involves the condensation of amines with carbonyl compounds or through multi-component reactions. nih.govnih.gov The amino group of this compound or its reduced derivative could participate in such condensation reactions. For example, the Hantzsch pyridine synthesis involves the reaction of an aldehyde, a β-ketoester, and a nitrogen donor. While traditionally using ammonia (B1221849), substituted amines can also be employed, leading to N-substituted pyridines. The reactivity of the naphthalene ring and its substituents in this compound could be exploited to construct fused pyridine rings, leading to complex polycyclic aromatic systems with unique electronic and photophysical properties.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Indole | Fischer Indole Synthesis, Bischler-Möhlau Indole Synthesis | The amino group, after potential modification or reduction of the nitro group, could serve as the nitrogen source for the indole ring formation. |

| Pyridine | Hantzsch Pyridine Synthesis, Guareschi-Thorpe Condensation | The amino functionality can act as the nitrogen donor in the cyclization step to form the pyridine ring. |

The chemical reactivity of this compound makes it a candidate for use in derivatization reactions aimed at enhancing the detection and separation of analytes in various analytical techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive analytical technique. nih.gov Pre-column derivatization is often employed to attach a fluorophore to a non-fluorescent analyte, thereby enabling its detection by FLD. sdiarticle4.comnih.gov Aromatic amines and nitro compounds are common structural motifs in derivatizing agents. sdiarticle4.com While this compound itself is not a commonly cited derivatizing agent, its structural features suggest potential in this area. The presence of the dimethylamino group and the nitro-substituted naphthalene ring could impart desirable fluorescent properties to its derivatives. nih.gov For instance, reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine have been developed for the derivatization of amino acids for HPLC-MS, where the dimethylamino group enhances ionization. researchgate.net

A good fluorescent derivatization reagent should be non-fluorescent or weakly fluorescent itself, while its reaction product with the analyte should be highly fluorescent. thermofisher.com Research has shown that nitronaphthalenes, which are typically non-fluorescent, can be made to fluoresce by the introduction of an electron-donating group. nih.gov this compound possesses both a nitro group (electron-withdrawing) and a dimethylamino group (electron-donating), a classic "push-pull" system that can lead to compounds with interesting photophysical properties, including fluorescence. This suggests that this compound could be a precursor for developing novel fluorescent labeling agents for amines, alcohols, or other functional groups. The modification of the nitro group or the naphthalene ring could be used to introduce a reactive site for covalent attachment to analytes.

| Derivatization Reagent Type | Principle of Operation | Potential of this compound |

| HPLC-FLD Pre-Column | Covalent attachment of a fluorescent tag to the analyte before chromatographic separation. | The inherent chromophore/fluorophore potential of the push-pull substituted naphthalene ring could be exploited. |

| Fluorescent Label | Introduction of a group that exhibits strong fluorescence upon excitation with a specific wavelength. | The push-pull electronic structure suggests that derivatives of this compound could be designed to be highly fluorescent. nih.gov |

Derivatization for Analytical and Purification Methods

Development of Advanced Materials

The electronic properties of this compound, arising from the intramolecular charge transfer character endowed by the donor (dimethylamino) and acceptor (nitro) groups on the naphthalene π-system, make it an interesting candidate for the development of advanced organic materials. researchgate.net Compounds with similar push-pull structures, such as N,N-dimethyl-4-nitroaniline, have been investigated for their non-linear optical (NLO) properties. researchgate.net These materials can alter the properties of light and have applications in telecommunications, optical computing, and holography. researchgate.net The extended π-system of the naphthalene ring in this compound, compared to the benzene (B151609) ring in its aniline (B41778) analogue, could potentially lead to enhanced NLO properties. The incorporation of such molecules into polymer matrices or their self-assembly into crystalline structures can lead to materials with tailored optical and electronic characteristics.

Organic Molecules with Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical data storage, image processing, and optical switching. The efficacy of these molecules often stems from a specific molecular architecture, typically a donor-π-acceptor (D-π-A) system. In this framework, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT).

This compound fits this model perfectly. The dimethylamino (-N(CH₃)₂) group serves as a potent electron donor, while the nitro (-NO₂) group is a strong electron acceptor. The naphthalene ring acts as the π-conjugated bridge. This arrangement leads to a high molecular dipole moment and significant second-order hyperpolarizability (β), a key measure of a molecule's NLO activity. The strong electron-attracting nature of the nitro group, combined with the electron-donating capacity of the amino group, enhances the electronic asymmetry of the molecule and promotes efficient ICT upon excitation. researchgate.net Theoretical and experimental studies on analogous compounds, such as N,N-dimethyl-4-nitroaniline (DMNA), which is often used as a reference chromophore, confirm that this substitution pattern is highly effective for generating NLO properties. nih.gov The extended π-system of the naphthalene scaffold in this compound, compared to the benzene ring in DMNA, can further enhance these properties.

Table 1: Comparison of Electronic Properties of Related NLO Chromophores

| Compound | Donor Group | Acceptor Group | Key Feature | Relevance to NLO |

|---|---|---|---|---|

| N,N-dimethyl-4-nitroaniline | -N(CH₃)₂ | -NO₂ | Benchmark D-π-A molecule. nih.gov | High hyperpolarizability, used as a reference standard. nih.gov |

| This compound | -N(CH₃)₂ | -NO₂ | Extended π-conjugation via naphthalene ring. | Potential for enhanced NLO response compared to benzene analogs. |

Components in Photoinitiating Systems of Polymerization

Photoinitiating systems (PIS) are critical components in photopolymerization, a process used in coatings, adhesives, and 3D printing. These systems generate reactive species (radicals or cations) upon light exposure, which then initiate the polymerization of monomers. Naphthalene derivatives, in general, have been designed as efficient photoinitiators due to their excellent electron delocalization and light absorption properties. researchgate.netchemchart.com

Research has specifically investigated the role of nitro-aromatic amines in bimolecular photoinitiation systems. Studies on 4-nitro-1-naphthylamine (NNA), a close structural analog of the title compound, show that it acts as an efficient photoinitiator for the polymerization of acrylates when used in conjunction with a tertiary amine like N,N-dimethylaniline (DMA). researchgate.net In this type of system, the nitroaromatic compound absorbs light and, in its excited state, interacts with the amine co-initiator to generate the radicals that start the polymerization chain reaction. The formulation based on NNA was found to improve polymerization activity significantly, achieving a conversion rate of nearly 85%. researchgate.net Given that this compound contains both the nitro-naphthalene core and an intrinsic amine function, it holds potential for use in such systems, possibly even as a single-component initiator.

Table 2: Performance of Related Naphthylamine Derivatives in Photoinitiation

| Photoinitiator | Co-initiator | Monomer System | Key Finding |

|---|---|---|---|

| 4-Nitro-1-naphthylamine (NNA) | N,N-Dimethylaniline (DMA) | Dodecyl acrylate | Improved polymerization activity, reaching ~85% conversion. researchgate.net |

| N-acetyl-4-nitro-1-naphthylamine (ANNA) | N,N-Dimethylaniline (DMA) | Lauryl acrylate | Acts as an effective sensitizer (B1316253) for photoinitiated radical polymerization. researchgate.netwikipedia.org |

Role in Electronic Materials Research

The unique properties of this compound also make it a candidate for research in electronic materials. Its close analog, N,N-dimethyl-4-nitroaniline (NNDM4NA), is a well-studied piezoelectric organic crystal. nih.govmolport.com When nanocrystals of NNDM4NA are embedded in a polymer matrix, the resulting composite fibers exhibit an extraordinarily high piezoelectric voltage response and increased mechanical strength. molport.com Furthermore, these fibers show solid-state blue fluorescence, making them promising for applications in energy harvesting and as solid-state emitters. molport.com The structural similarities suggest that this compound could be explored for similar piezoelectric and emissive applications. The push-pull nature of the molecule is a key contributor to these properties. molport.com

Synthesis of Bioactive Molecule Scaffolds

As Intermediates in Pharmaceutical Research

This compound is classified as a pharmaceutical intermediate. nih.gov The presence of multiple functional groups on the naphthalene scaffold allows for its use as a versatile starting material or building block in the synthesis of more complex molecules. A common and critical transformation in pharmaceutical synthesis is the reduction of an aromatic nitro group to an amine. This reaction would convert this compound into N¹,N¹, -dimethylnaphthalene-1,4-diamine. This resulting diamine scaffold is a valuable precursor for constructing a wide range of biologically active compounds, including potential kinase inhibitors, intercalating agents, and other therapeutic candidates. The strategic placement of the two amine groups allows for differential functionalization to build molecular complexity.

Scaffold for Naphthoquinone Derivatives with Modified Properties

Naphthoquinones are a large class of naturally occurring compounds known for their significant and diverse biological activities, including anticancer properties. chemchart.com Many potent anticancer drugs feature a quinone moiety. chemchart.com Synthetic modifications to the basic naphthoquinone scaffold are a major focus of medicinal chemistry to develop new agents with improved efficacy and selectivity.

Aminonaphthalene structures are key starting materials for creating these modified naphthoquinone derivatives. mdpi.com For instance, 2-arylaminonaphthoquinone derivatives can be synthesized from the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with various aryl amines. chemchart.com Furthermore, nitrated phenylamino-naphthoquinone derivatives can be prepared via Michael addition reactions between a naphthoquinone and a nitrated aniline, demonstrating that the nitro-amino-aromatic structure is a viable precursor. This compound serves as a potential scaffold for such syntheses. The existing amino group can be used to couple with a quinone-containing fragment, or the naphthalene ring itself could be chemically transformed (e.g., via oxidation) into a naphthoquinone, with the nitro and amino groups directing the reactivity and modifying the final properties of the target molecule.

Vii. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The future synthesis of N,N-dimethyl-4-nitronaphthalen-1-amine will increasingly prioritize green chemistry principles to minimize environmental impact and enhance safety. Research is anticipated to move away from traditional nitration and methylation methods that often involve harsh conditions and hazardous reagents.

Key areas of development include:

Alternative Nitrating Agents: Exploration of solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel, presents a promising avenue for cleaner nitration reactions. mt.com This approach can reduce the use of corrosive nitric and sulfuric acid mixtures, minimizing waste and simplifying product purification. mt.com

Green Methylating Agents: The use of dimethyl carbonate (DMC) as a methylating agent is a key green alternative to conventional reagents like methyl halides or dimethyl sulfate (B86663). rsc.org DMC is non-toxic, biodegradable, and reacts efficiently in the presence of suitable catalysts, offering a more sustainable route for the N-methylation of the parent amine. rsc.org

Solvent-Free or Green Solvent Conditions: Future synthetic protocols will likely focus on minimizing or eliminating the use of volatile organic compounds (VOCs). Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids could significantly improve the environmental footprint of the synthesis. rsc.org

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research will heavily rely on the development of novel catalytic systems to achieve high selectivity and efficiency.

Emerging catalytic strategies include:

Nanocatalysis: Noble metal nanostructures, such as palladium (Pd) and platinum-iridium (Pt@Ir) nanocomplexes, are expected to play a significant role. americanpharmaceuticalreview.com These catalysts have demonstrated high activity in hydrogenation reactions under mild conditions, which could be applied to the selective reduction of the nitro group to an amino group, yielding a valuable diamine intermediate. americanpharmaceuticalreview.com Pd nanoclusters have also been shown to be effective in forming aromatic azo compounds, suggesting a potential pathway for creating novel dye structures from this compound derivatives. americanpharmaceuticalreview.com

Selective C-H Functionalization: Direct functionalization of the naphthalene (B1677914) ring is a powerful tool for creating diverse derivatives. For instance, electrophilic fluorination of related compounds like N,N-dimethylnaphthalen-1-amine has been studied using reagents like Selectfluor. azooptics.com Future work could focus on developing catalysts that can selectively direct functional groups to specific positions on the ring, avoiding complex multi-step syntheses. azooptics.com

Table 1: Potential Catalytic Systems for Derivatization

| Catalytic System | Derivatization Reaction | Potential Application | Research Focus |

|---|---|---|---|

| Palladium (Pd) Nanoclusters | Azo Coupling | Synthesis of novel azo dyes | Catalyst stability and reusability |

| Platinum-Iridium (Pt@Ir) | Selective Hydrogenation | Conversion of nitro to amino group | Control of selectivity and reaction conditions |

| Ga-modified ZSM-5 | Amination | Introduction of additional amine groups | Catalyst design and mechanistic understanding rsc.org |

| Selectfluor / NFSI | Electrophilic Fluorination | Synthesis of fluorinated derivatives | Improving selectivity and reducing byproducts azooptics.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthesis and ensure product quality, the adoption of Process Analytical Technology (PAT) is becoming essential. mt.comlongdom.org Future research will integrate advanced spectroscopic probes for the real-time, in-situ monitoring of the synthesis of this compound.

Key technologies include:

In-situ FTIR and Raman Spectroscopy: These non-invasive techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. azooptics.comrsc.orgaiche.org By tracking characteristic vibrational bands, researchers can gain detailed kinetic information, identify reaction endpoints precisely, and ensure process stability. americanpharmaceuticalreview.comperkinelmer.commdpi.com For example, in-situ FTIR can monitor the disappearance of the N-H band during methylation and the appearance of bands associated with the nitro group during nitration. rsc.orgyoutube.com

Multivariate Analysis: The large datasets generated by spectroscopic monitoring will be analyzed using chemometric methods. nih.gov Techniques like multivariate curve resolution-alternating least squares (MCR-ALS) can deconstruct complex spectral data to provide quantitative concentration profiles of all components in the reaction mixture over time. nih.gov This detailed understanding facilitates process optimization and control. americanpharmaceuticalreview.com

Integration of AI and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of new functional molecules derived from this compound.

Future applications in this area include: